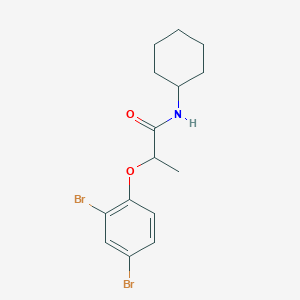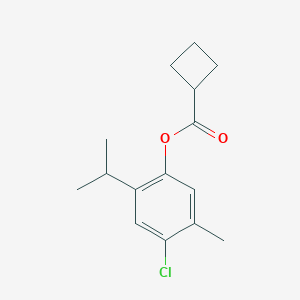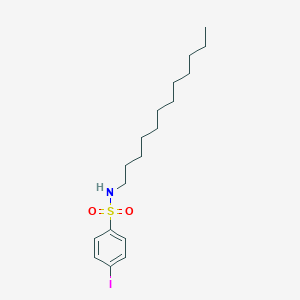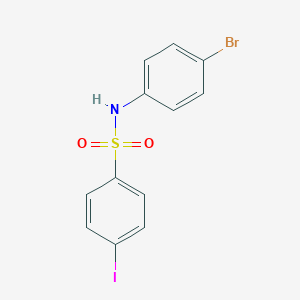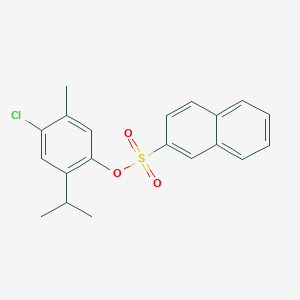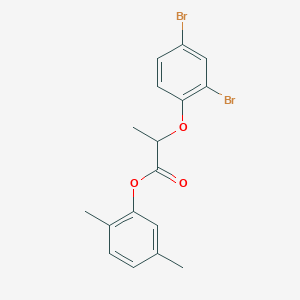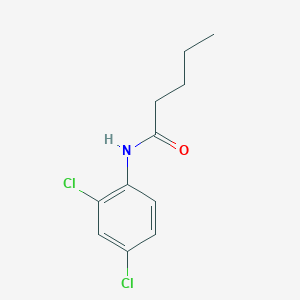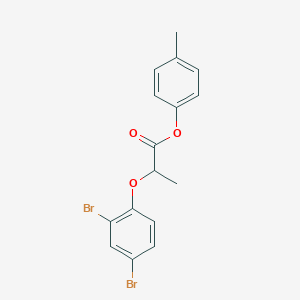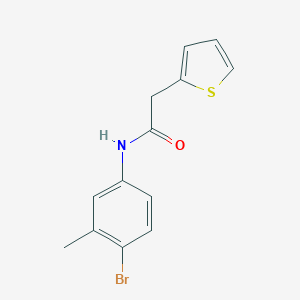
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide, also known as BMTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BMTA is a member of the thienylacetamide class of compounds, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has also been shown to have neuroprotective effects, which could be useful in the development of new treatments for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide in lab experiments is its relatively low toxicity. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has low toxicity in both in vitro and in vivo experiments, making it a safer alternative to other compounds with similar biological activities. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide. One area of interest is in the development of new cancer treatments. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. Another area of interest is in the development of new pain medications. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide involves the reaction of 4-bromo-3-methylbenzaldehyde with 2-thiophenecarboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has been shown to have potential applications in various areas of scientific research. One of the most promising areas is in the field of cancer research. Studies have shown that N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. N-(4-bromo-3-methylphenyl)-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications.
Eigenschaften
Molekularformel |
C13H12BrNOS |
|---|---|
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H12BrNOS/c1-9-7-10(4-5-12(9)14)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
PUYIHHZMKLJCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
